
5-(2,4-dimethoxyphenyl)-3-(2-thienylmethylene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethoxyphenyl)-3-(2-thienylmethylene)-2(3H)-furanone, commonly known as DMPT, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMPT belongs to the class of furanones and is a derivative of 2-thienylmethylene.
作用機序
DMPT exerts its effects through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival, making DMPT a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
DMPT has been shown to have several biochemical and physiological effects, including increased feed intake and growth in livestock animals, enhanced immune function in fish, and anti-inflammatory and anti-cancer effects in humans. DMPT has also been shown to improve the quality and shelf-life of meat products.
実験室実験の利点と制限
DMPT has several advantages for use in lab experiments, including its stability, ease of synthesis, and low cost. However, DMPT also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on DMPT, including its potential applications in cancer therapy, its effects on gut microbiota, and its use as a feed additive in aquaculture. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential side effects, as well as its interactions with other compounds and drugs.
合成法
The synthesis of DMPT can be achieved through several methods, including the reaction between 2-thiophenecarboxaldehyde and 2,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, leading to the formation of DMPT.
科学的研究の応用
DMPT has been studied extensively for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to improve the growth and feed intake of livestock animals, leading to increased productivity and profitability for farmers. In aquaculture, DMPT has been used to enhance the growth and survival rates of fish and shrimp, leading to increased yields for fish farmers. In medicine, DMPT has been studied for its potential as an anti-inflammatory and anti-cancer agent.
特性
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-(thiophen-2-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-19-12-5-6-14(15(10-12)20-2)16-9-11(17(18)21-16)8-13-4-3-7-22-13/h3-10H,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKCSWHXGCLPAT-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=CS3)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=CS3)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310716.png)
![1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5310719.png)
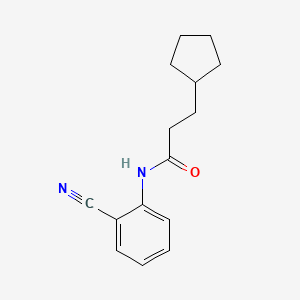
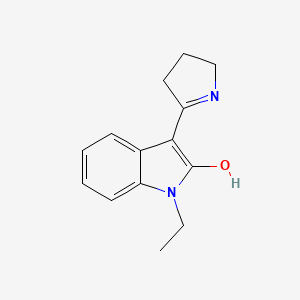
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5310734.png)
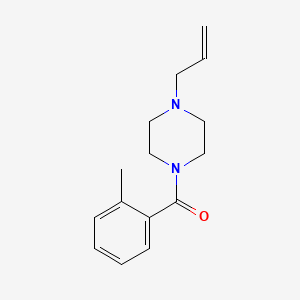
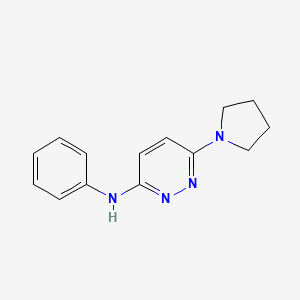
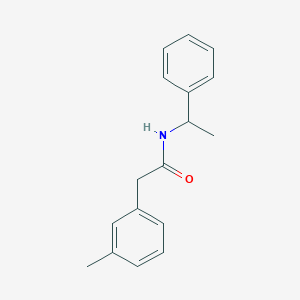
![2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one](/img/structure/B5310786.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5310790.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5310792.png)
![N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide](/img/structure/B5310803.png)
![3-({8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]dec-1-yl}methyl)phenol](/img/structure/B5310808.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5310810.png)